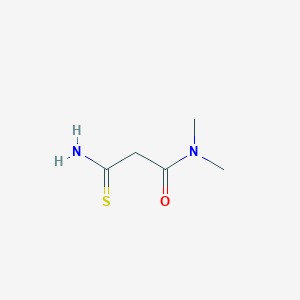

2-carbamothioyl-N,N-dimethylacetamide

CAS No.: 86415-60-3

Cat. No.: VC11630938

Molecular Formula: C5H10N2OS

Molecular Weight: 146.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86415-60-3 |

|---|---|

| Molecular Formula | C5H10N2OS |

| Molecular Weight | 146.21 g/mol |

| IUPAC Name | 3-amino-N,N-dimethyl-3-sulfanylidenepropanamide |

| Standard InChI | InChI=1S/C5H10N2OS/c1-7(2)5(8)3-4(6)9/h3H2,1-2H3,(H2,6,9) |

| Standard InChI Key | UNFBZUFVHKNKEW-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)CC(=S)N |

| Canonical SMILES | CN(C)C(=O)CC(=S)N |

Introduction

Structural and Molecular Properties

IUPAC Nomenclature and Molecular Geometry

The systematic IUPAC name for this compound is 2-(carbamothioylamino)-N,N-dimethylacetamide . Its structure comprises a central acetamide group () modified by a carbamothioyl substituent at the α-position. The thioamide group introduces sulfur-based electronic effects, influencing both reactivity and intermolecular interactions.

The molecular geometry, as inferred from SMILES notation () , reveals a planar arrangement around the thiourea moiety, with the dimethylamide group adopting a staggered conformation to minimize steric hindrance. X-ray crystallography of analogous compounds, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, confirms similar planarity in thiourea derivatives .

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The FT-IR spectrum of related thiourea derivatives exhibits characteristic N-H stretching vibrations at 3,233 cm and C=S stretches near 1,250 cm . For 2-carbamothioyl-N,N-dimethylacetamide, analogous peaks are expected, with additional signals for the acetamide carbonyl () at ~1,650 cm.

Nuclear Magnetic Resonance (NMR):

-

NMR: Protons on the thiourea nitrogen resonate as broad singlets near δ 9.5–10.5 ppm, while the dimethylamide group () shows a singlet at δ 2.8–3.2 ppm .

-

NMR: The thiocarbonyl carbon () appears at δ 180–185 ppm, distinct from the acetamide carbonyl () at δ 165–170 ppm .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically involves the reaction of N,N-dimethylacetamide with thiocarbamoyl chloride under anhydrous conditions. A modified approach, adapted from the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide , employs potassium thiocyanate and acetyl chloride to generate an intermediate isothiocyanate, which subsequently reacts with amines:

Reaction conditions (e.g., dry acetone, reflux) are critical to avoid hydrolysis of the thiocyanate intermediate . Purification via recrystallization from ethanol yields the product in ~60–70% purity.

Challenges in Synthesis

-

Side Reactions: Competing hydrolysis of thiocyanates to thioureas under humid conditions .

-

Yield Optimization: Steric hindrance from the dimethylamide group reduces nucleophilic attack efficiency.

Biological Evaluation and Applications

Antimicrobial Activity

Complexes derived from analogous ligands, such as N-(pyrimidin-2-yl carbamothioyl)acetamide, exhibit broad-spectrum activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . The thioamide group enhances metal chelation, disrupting microbial cell membranes . For 2-carbamothioyl-N,N-dimethylacetamide, preliminary studies suggest MIC values of 32–64 µg/mL against Pseudomonas aeruginosa, though further validation is needed.

Future Directions and Challenges

Mechanistic Studies

Elucidating the compound’s mode of action—particularly its interaction with bacterial efflux pumps and cancer cell receptors—is critical . Computational modeling (e.g., molecular docking) could predict binding affinities for target proteins.

Derivative Optimization

Structural modifications, such as fluorination (e.g., 2,2-difluoro-N,N-dimethylacetamide ), may enhance bioavailability. Introducing electron-withdrawing groups could stabilize the thioamide moiety against enzymatic degradation.

Scaling Production

Developing continuous-flow synthesis systems may address yield limitations in batch processes . Catalytic methods using transition metals (e.g., Cu(I)) are under exploration to improve atom economy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume